molecular formula C13H9NO6 B14551489 Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- CAS No. 61736-69-4

Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)-

Cat. No.: B14551489
CAS No.: 61736-69-4
M. Wt: 275.21 g/mol
InChI Key: SCXDWSNNTBJRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- is an organic compound belonging to the class of benzophenones It is characterized by the presence of a methanone group attached to a 2-nitrophenyl and a 2,4,6-trihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- typically involves the reaction of 2-nitrobenzoyl chloride with 2,4,6-trihydroxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
  • Methanone, bis(2-hydroxy-4-methoxyphenyl)-
  • Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-
  • Methanone, (4-hydroxyphenyl)phenyl-

Uniqueness

Methanone, (2-nitrophenyl)(2,4,6-trihydroxyphenyl)- is unique due to the presence of both nitro and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzophenone derivatives, making it a valuable compound for various applications .

Properties

CAS No.

61736-69-4

Molecular Formula

C13H9NO6

Molecular Weight

275.21 g/mol

IUPAC Name

(2-nitrophenyl)-(2,4,6-trihydroxyphenyl)methanone

InChI

InChI=1S/C13H9NO6/c15-7-5-10(16)12(11(17)6-7)13(18)8-3-1-2-4-9(8)14(19)20/h1-6,15-17H

InChI Key

SCXDWSNNTBJRTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.